

An In-Depth Technical Guide to 1,3,5-Benzenetriacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Benzenetriacetic acid

Cat. No.: B1201690

[Get Quote](#)

CAS Number: 4435-67-0

This technical guide provides a comprehensive overview of **1,3,5-Benzenetriacetic acid**, a versatile molecule with significant applications in research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

1,3,5-Benzenetriacetic acid, also known as 1,3,5-Tris(carboxymethyl)benzene, is a tri-substituted benzene derivative. Its symmetrical structure, featuring three acetic acid groups, imparts unique chemical properties that make it a valuable building block in various synthetic applications.

Table 1: Physicochemical Properties of **1,3,5-Benzenetriacetic Acid**

Property	Value	Source
CAS Number	4435-67-0	[1]
Molecular Formula	C ₁₂ H ₁₂ O ₆	[1]
Molecular Weight	252.22 g/mol	[1]
Appearance	White to off-white powder	
Melting Point	210-215 °C	
Boiling Point (Predicted)	534.2 ± 45.0 °C	
Density (Predicted)	1.468 ± 0.06 g/cm ³	
pKa	Data not available	
Solubility	Data not available for 1,3,5-Benzenetriacetic acid. For the related compound, 1,3,5-Benzenetricarboxylic acid: Soluble in ethanol, methanol, and ethylene glycol. Less soluble in isobutanol, isopropyl alcohol, and water. [2]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,3,5-Benzenetriacetic acid**. While a comprehensive public database of its spectra is not readily available, data for the closely related and commercially available 1,3,5-Benzenetricarboxylic acid (Trimesic Acid, CAS 554-95-0) can provide valuable comparative insights.

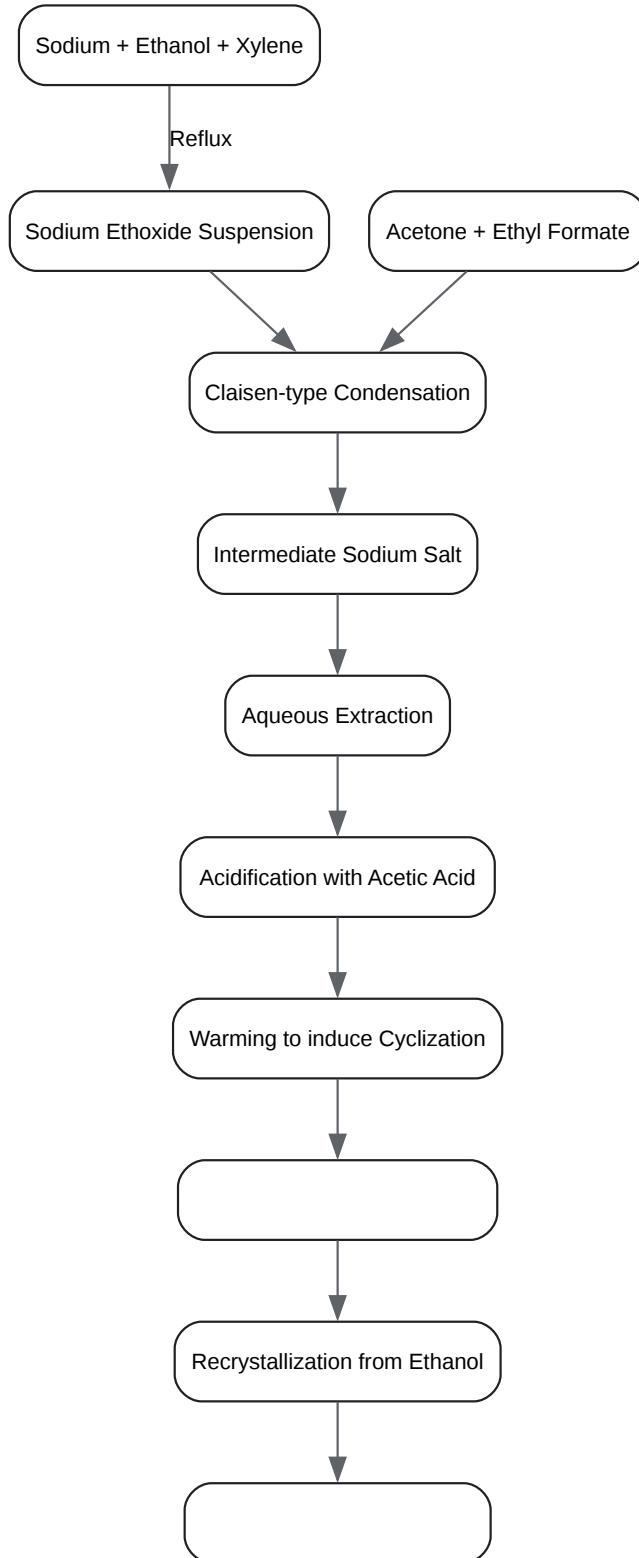
Table 2: Spectroscopic Data for 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)

Technique	Key Features	Source
¹ H NMR	Signals corresponding to the aromatic protons and the carboxylic acid protons.	[3]
¹³ C NMR	Resonances for the aromatic carbons and the carboxyl carbons.	[3]
FT-IR (KBr)	Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and aromatic C-H and C=C vibrations. Key peaks observed at approximately 3400 cm ⁻¹ (-OH), 1624 cm ⁻¹ and 1373 cm ⁻¹ (-COO symmetric and asymmetric stretching), and 1442 cm ⁻¹ (aromatic ring stretching).	[4]
Mass Spectrometry (EI)	Molecular ion peak and characteristic fragmentation patterns. For Trimesic acid, major fragments are observed at m/z 193 and 210.	[3][5]

Synthesis of 1,3,5-Benzenetriacetic Acid

A potential synthetic pathway to **1,3,5-Benzenetriacetic acid** involves the precursor 1,3,5-triacylbenzene. While a direct, detailed experimental protocol for the conversion of 1,3,5-triacylbenzene to **1,3,5-Benzenetriacetic acid** is not readily available in the searched literature, a general synthetic strategy can be proposed based on established organic chemistry reactions.

Synthesis of the Precursor: 1,3,5-Triacylbenzene


A documented method for the synthesis of 1,3,5-triacetylbenzene involves the condensation of acetone and ethyl formate in the presence of sodium ethoxide.[\[6\]](#)

Experimental Protocol: Synthesis of 1,3,5-Triacetylbenzene[\[6\]](#)

- Preparation of Sodium Ethoxide: Freshly cut sodium is reacted with absolute ethanol in dry xylene to form a suspension of sodium ethoxide.
- Condensation Reaction: A mixture of acetone and ethyl formate is added to the stirred suspension of sodium ethoxide in anhydrous ether.
- Work-up and Cyclization: The reaction mixture is extracted with water. The aqueous solution is then acidified with acetic acid and warmed to induce cyclization and precipitation of 1,3,5-triacetylbenzene.
- Purification: The crude product is collected by filtration and can be recrystallized from ethanol to yield shiny white crystals.

A logical workflow for the synthesis of 1,3,5-triacetylbenzene is illustrated below.

Synthesis Workflow for 1,3,5-Triacetylbenzene

[Click to download full resolution via product page](#)

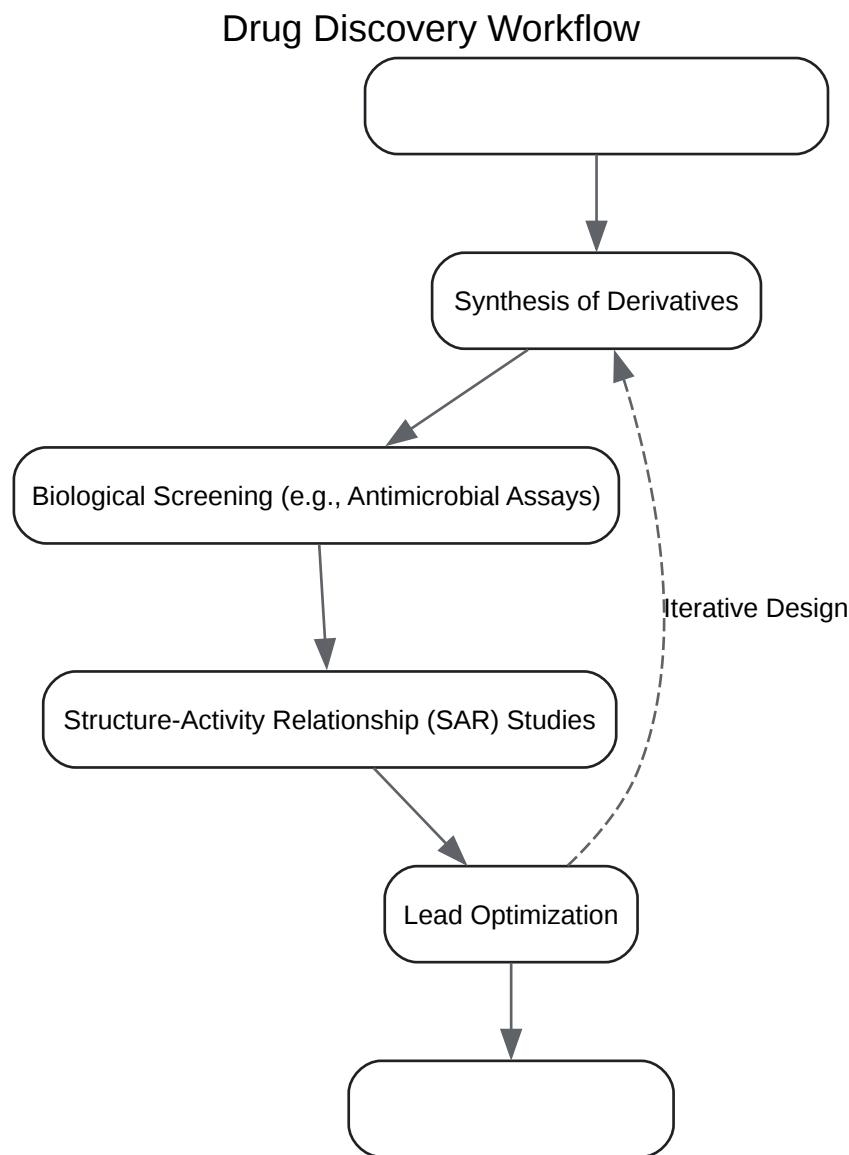
Synthesis of 1,3,5-Triacetylbenzene

Proposed Conversion to 1,3,5-Benzenetriacetic Acid

The conversion of the methyl ketone groups of 1,3,5-triacetylbenzene to carboxylic acid groups, with the insertion of a methylene (-CH₂-) group, can be achieved through a multi-step process, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Applications in Drug Development and Research

1,3,5-Benzenetriacetic acid and its structural analogs serve as versatile scaffolds in medicinal chemistry and materials science due to their rigid, tripodal structure.


As a Molecular Scaffold

The symmetric and trifunctional nature of the **1,3,5-benzenetriacetic acid** core makes it an attractive scaffold for the design of molecules with specific spatial arrangements of functional groups. This is particularly valuable in the development of enzyme inhibitors and receptor ligands where a precise orientation of binding motifs is required for high affinity and selectivity.

Antimicrobial and Other Biological Activities of Derivatives

Derivatives of related tri-substituted benzene structures have shown promise as bioactive agents. For instance, Schiff base derivatives of 1,3,5-benzenetricarboxylic acid have been synthesized and evaluated for their antiglycation activity.^[7] Furthermore, various 1,3,5-triazine derivatives, which share a similar trisubstituted aromatic core, have been extensively investigated for their antimicrobial, anticancer, and antiviral properties.^{[8][9][10]} The general approach involves using the central scaffold to present various pharmacophores.

A conceptual workflow for the discovery of bioactive derivatives is presented below.

[Click to download full resolution via product page](#)

Bioactive Derivative Discovery

Metal-Organic Frameworks (MOFs) for Drug Delivery

1,3,5-Benzenetriacetic acid and its carboxylate analog, 1,3,5-benzenetricarboxylic acid, are important ligands in the construction of Metal-Organic Frameworks (MOFs).^[11] These porous materials have high surface areas and tunable pore sizes, making them excellent candidates for drug delivery systems.^[12] The carboxylic acid groups coordinate with metal ions to form a stable, porous framework that can encapsulate therapeutic agents. The drug molecules can then be released in a controlled manner under specific physiological conditions.

Conclusion

1,3,5-Benzenetriacetic acid is a molecule of significant interest for chemists and pharmaceutical scientists. Its well-defined structure and trifunctionality make it a valuable tool in the synthesis of complex molecules, the development of novel therapeutic agents, and the construction of advanced materials for biomedical applications. Further research into its specific physicochemical properties and the biological activities of its derivatives is warranted to fully exploit its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzene-1,3,5-triacetic acid | C12H12O6 | CID 348720 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,5-Benzenetricarboxylic acid [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid [mdpi.com]

- 12. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,3,5-Benzenetriacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201690#1-3-5-benzenetriacetic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com